molecular formula C10H15NS B14630936 2-Propanethiol, 1-anilino-2-methyl- CAS No. 54410-26-3

2-Propanethiol, 1-anilino-2-methyl-

Cat. No.: B14630936
CAS No.: 54410-26-3
M. Wt: 181.30 g/mol
InChI Key: ZVYNGWGESDJLPW-UHFFFAOYSA-N
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Description

2-Propanethiol, 1-anilino-2-methyl-: is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. . It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanethiol, 1-anilino-2-methyl- can be achieved through several methods. One common method involves the reaction of aniline with 2-methyl-2-propanethiol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 2-Propanethiol, 1-anilino-2-methyl- may involve more advanced techniques and equipment. The process often includes the use of high-purity reactants and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Propanethiol, 1-anilino-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, acids.

Major Products Formed:

Scientific Research Applications

2-Propanethiol, 1-anilino-2-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Propanethiol, 1-anilino-2-methyl- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The aniline group can interact with various receptors and pathways, leading to different biological effects .

Comparison with Similar Compounds

  • 1-Amino-2-methylpropane-2-thiol
  • 2-Methyl-2-propanethiol
  • 1-Anilino-2-methyl-2-propanethiol

Comparison: 2-Propanethiol, 1-anilino-2-methyl- is unique due to the presence of both an aniline and a thiol group, which allows it to participate in a wide range of chemical reactions. Its structure provides distinct reactivity compared to other similar compounds, making it valuable in various applications .

Properties

CAS No.

54410-26-3

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-anilino-2-methylpropane-2-thiol

InChI

InChI=1S/C10H15NS/c1-10(2,12)8-11-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3

InChI Key

ZVYNGWGESDJLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=CC=C1)S

Origin of Product

United States

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